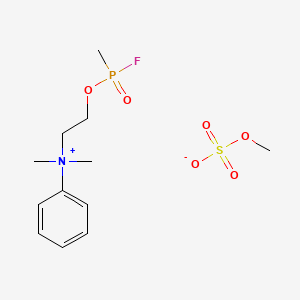
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is a complex chemical compound with a unique structure that combines ammonium, sulfate, and phosphinofluoridate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves multiple steps. The initial step typically includes the reaction of (2-hydroxyethyl)dimethylphenylammonium with methyl sulfate under controlled conditions to form the intermediate compound. This intermediate is then reacted with methylphosphinofluoridate to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipalmitoylethyl hydroxyethylmonium methosulfate: A cationic surfactant with similar structural features.
Hexadecanoic acid, diester with N,N,N-tris (2-hydroxyethyl)methanaminium methyl sulfate: Another compound with related functional groups.
Uniqueness
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is unique due to its specific combination of ammonium, sulfate, and phosphinofluoridate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
19447-71-3 |
|---|---|
Formule moléculaire |
C12H21FNO6PS |
Poids moléculaire |
357.34 g/mol |
Nom IUPAC |
2-[fluoro(methyl)phosphoryl]oxyethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C11H18FNO2P.CH4O4S/c1-13(2,9-10-15-16(3,12)14)11-7-5-4-6-8-11;1-5-6(2,3)4/h4-8H,9-10H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
IBJQTWGMSVQGLM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCOP(=O)(C)F)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


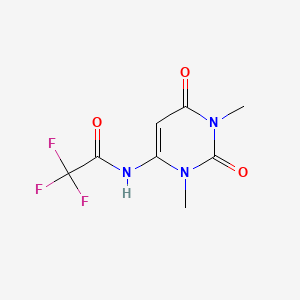

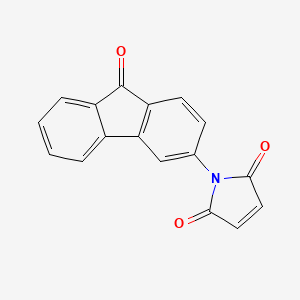

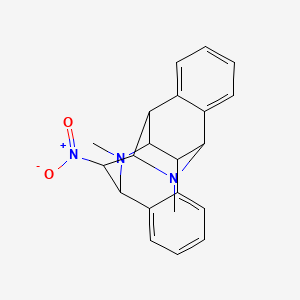
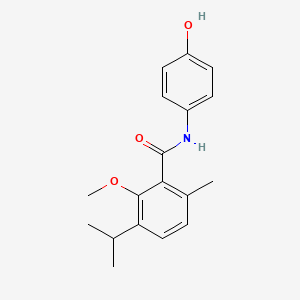



![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
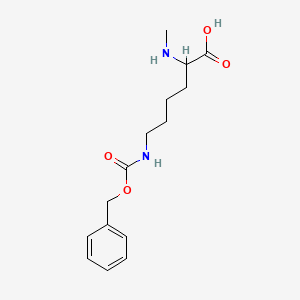
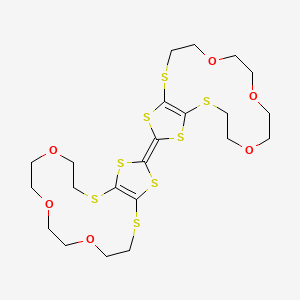

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
